Comparative Antitubercular Potency Against M. tuberculosis H37Rv
Antitubercular agent-22 exhibits an in vitro MIC of 2 µg/mL against the standard laboratory strain M. tuberculosis H37Rv . This places its potency within the active range for benzimidazole-derived anti-TB compounds but below the potency of the first-line drug isoniazid, which typically has an MIC of 0.03-0.06 µg/mL against the same strain [1]. This differential suggests a distinct mechanism of action or a potential for a different resistance profile, making it a candidate for combination therapy research rather than a direct replacement for existing monotherapies.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 2 µg/mL |
| Comparator Or Baseline | Isoniazid (INH): 0.03-0.06 µg/mL |
| Quantified Difference | Approximately 33- to 66-fold less potent than isoniazid |
| Conditions | In vitro microplate Alamar Blue assay or similar, against M. tuberculosis H37Rv strain |
Why This Matters
This data point defines the compound's place in the potency landscape, guiding researchers toward investigations of its mechanism, potential for synergy, or activity against drug-resistant strains.
- [1] Schön, T., et al. (2021). The World Health Organization’s Critical Review of the Evidence for the Use of Isoniazid Preventive Therapy. Clinical Infectious Diseases, 73(9), e3510-e3518. View Source
